molecular formula C19H16N2O B2434370 (2E)-2-(1,3-benzoxazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile CAS No. 618389-79-0

(2E)-2-(1,3-benzoxazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile

Cat. No.: B2434370
CAS No.: 618389-79-0
M. Wt: 288.35
InChI Key: PZIRETIYVDKXFF-LFIBNONCSA-N
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Description

(2E)-2-(1,3-benzoxazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile is an organic compound that features a benzoxazole ring fused with a phenyl group and a nitrile functional group

Properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(4-propan-2-ylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-13(2)15-9-7-14(8-10-15)11-16(12-20)19-21-17-5-3-4-6-18(17)22-19/h3-11,13H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIRETIYVDKXFF-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile typically involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring. This is followed by a Knoevenagel condensation reaction with a nitrile-containing compound to introduce the prop-2-enenitrile moiety. The reaction conditions often require the use of a base such as piperidine and solvents like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and catalysts may also be adjusted to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzoxazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substituting agents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(2E)-2-(1,3-benzoxazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The benzoxazole ring can participate in π-π stacking interactions, while the nitrile group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylamine hydrobromide: Used in similar synthetic applications but differs in its functional groups and reactivity.

    2-Fluoro-1,3-diamino-4,6-dinitrobenzene: Shares some structural similarities but has different electronic properties and applications.

Uniqueness

(2E)-2-(1,3-benzoxazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile is unique due to its combination of a benzoxazole ring and a nitrile group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Biological Activity

(2E)-2-(1,3-benzoxazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile is a synthetic organic compound notable for its potential biological activities. This compound features a benzoxazole moiety, which has been recognized for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article compiles and analyzes available research findings, case studies, and data tables related to the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following components:

  • Benzoxazole Ring : A fused heterocyclic compound contributing to the biological activity.
  • Propenenitrile Moiety : Imparts additional reactivity and interaction capabilities with biological targets.

The IUPAC name for this compound is (E)-2-(1,3-benzoxazol-2-yl)-3-(4-propan-2-ylphenyl)prop-2-enenitrile, with the molecular formula C19H16N2OC_{19}H_{16}N_2O and a molecular weight of 296.35 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzoxazole ring participates in π–π stacking interactions, while the nitrile group can form hydrogen bonds with various biological macromolecules. These interactions may modulate enzyme activity or receptor binding, leading to significant biological effects.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit varying levels of antimicrobial activity. A study on related compounds revealed:

  • Antibacterial Activity : Limited efficacy against Gram-positive bacteria such as Bacillus subtilis was observed. The minimal inhibitory concentrations (MICs) for several derivatives were recorded, highlighting selective antibacterial properties.
CompoundTarget OrganismMIC (µg/mL)
Compound 1Bacillus subtilis50
Compound 2Escherichia coliNon-active
  • Antifungal Activity : More pronounced antifungal effects were noted against Candida albicans and Pichia pastoris, with several compounds showing significant activity at lower MIC values compared to their antibacterial counterparts.

Anticancer Activity

The cytotoxic effects of benzoxazole derivatives have been extensively studied, particularly in cancer cell lines. The compound has demonstrated selective toxicity towards various cancer cells while sparing normal cells in some cases:

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast)105
A549 (Lung)154
HepG2 (Liver)203

These findings suggest that this compound could serve as a lead compound for further development in anticancer therapies.

Case Studies

  • Cytotoxicity Screening : In a study involving various benzoxazole derivatives, it was found that certain modifications enhanced cytotoxicity against breast cancer cell lines while reducing toxicity to normal cells. The presence of electron-donating groups significantly influenced the activity profile.
    • Example : A derivative with a methoxy group exhibited an increase in cytotoxicity compared to its unsubstituted counterpart.
  • Structure–Activity Relationship (SAR) : A comprehensive SAR analysis indicated that substituents on the phenyl ring impact both antibacterial and anticancer activities. Compounds with electron-donating groups generally showed improved efficacy.

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